1-Fluoro-2-nitrosobenzene

Organic Synthesis SNAr Reactions Functional Group Transformation

Researchers requiring a halogenated C-nitroso building block often face unpredictable reactivity when substituting ortho-fluoro-nitrosoarenes with para-isomers or other halogen analogs. 1-Fluoro-2-nitrosobenzene (CAS 345-36-8) eliminates this uncertainty through its distinct 'ortho effect' and strong fluorine inductive withdrawal, delivering reliable SNAr kinetics and nitroso dimerization behavior. Key outcomes: • Enables efficient installation of azide groups for photoaffinity labeling and click chemistry probes. • Serves as a privileged scaffold for fluorinated benzimidazoles and other drug-like heterocycles. • Supplied with full analytical documentation; ready for immediate dispatch from BenchChem's global logistics network.

Molecular Formula C6H4FNO
Molecular Weight 125.10 g/mol
CAS No. 345-36-8
Cat. No. B8748856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-nitrosobenzene
CAS345-36-8
Molecular FormulaC6H4FNO
Molecular Weight125.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=O)F
InChIInChI=1S/C6H4FNO/c7-5-3-1-2-4-6(5)8-9/h1-4H
InChIKeyUYTJAHDDQVFRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-nitrosobenzene: Procurement & Differentiation Guide


1-Fluoro-2-nitrosobenzene (CAS 345-36-8) is a halogenated aromatic C-nitroso compound with the molecular formula C6H4FNO and a calculated molecular weight of 125.10 g/mol . It features a fluorine atom and a nitroso group (-N=O) in an ortho relationship on the benzene ring . This specific ortho-substitution pattern, and the unique electronic interplay between the strong electron-withdrawing nitroso group and the strongly electronegative fluorine atom, defines its distinct reactivity profile, which cannot be assumed for its para-substituted isomer or analogous halogenated (e.g., chloro, bromo) nitrosoarenes [1].

Why Generic Substitutes Are Not Viable


The assumption that 1-fluoro-2-nitrosobenzene can be generically substituted by its nitro-analog, para-isomer, or other halogenated nitrosoarenes is incorrect due to fundamentally different electronic and steric properties. The ortho-fluoro substitution introduces a unique 'ortho effect' [1] that alters the molecule's ground-state conformation, dipole moment, and susceptibility to nucleophilic attack compared to its para isomer [2]. Furthermore, the exceptional electronegativity of fluorine exerts a strong inductive withdrawal (-I effect) that is distinct from the effects of other halogens (Cl, Br), leading to significant differences in the activation barrier for key reactions like nucleophilic aromatic substitution (SNAr) [3]. The nitroso group's reactivity, including its dimerization kinetics and its directing effects in electrophilic aromatic substitution, is also finely tuned by the ortho-fluoro substituent, precluding the direct replacement of this compound with any single 'in-class' alternative without rigorous re-optimization of reaction conditions [4].

Quantifiable Differentiation Evidence


Functional Group Differentiation from Nitro Analog

1-Fluoro-2-nitrosobenzene (Nitroso) is fundamentally distinct from its nitro analog, 1-fluoro-2-nitrobenzene (Nitro), in terms of oxidation state and reactivity. The nitro group is a potent electron-withdrawing group that deactivates the ring and is a strong meta-director in electrophilic aromatic substitution [1]. The nitroso group, while also electron-withdrawing, can act as a reactive handle for further transformations, such as reductions to amines or condensation reactions to form azo and azoxy compounds, which are inaccessible to the nitro analog under mild conditions [2]. This difference in functional group identity dictates a divergent path in multi-step syntheses, making the nitroso compound a crucial intermediate for accessing specific chemical space .

Organic Synthesis SNAr Reactions Functional Group Transformation

Ortho-Fluorine Effect on SNAr Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of the ortho- versus para-isomer is highly sensitive to the halogen. For the nitro compound analog, kinetic studies in liquid ammonia demonstrate that the ortho-fluoro derivative is approximately 30 times more reactive than the para-fluoro derivative [1]. This pronounced 'ortho effect' is attributed to a combination of inductive and field effects unique to fluorine, which are not as pronounced for other halogens or for the para-isomer [2]. By class-level inference, the ortho-fluoro nitrosobenzene would be expected to exhibit a similarly high or higher ortho/para reactivity ratio compared to its chloro or bromo analogs in SNAr reactions, making it a kinetically favored building block for specific coupling reactions [3].

Physical Organic Chemistry Kinetics SNAr

Physical Property Advantages over Chloro/Bromo Analogs

The physical state and properties of 1-fluoro-2-nitrosobenzene are anticipated to differ significantly from its chloro- and bromo-substituted analogs, based on the properties of their respective nitroso- and nitro-benzene derivatives. The 1-fluoro-2-nitrobenzene is a liquid at room temperature with a boiling point of 215°C . In contrast, 1-chloro-2-nitrosobenzene is a solid with a melting point of 56-57°C [1], and 1-bromo-2-nitrosobenzene is a solid with a melting point of 100°C [2]. This progression in melting point (liquid vs. solid) and boiling point (for the nitro analog, 215°C for fluoro vs. 246°C for chloro ) reflects the increasing molecular weight and polarizability of the heavier halogens. The liquid nature of the fluoro derivative can be a crucial advantage for its use as a reagent in solution-phase chemistry, avoiding the need for solid handling and dissolution steps.

Physical Chemistry Material Science Analytical Chemistry

Evidence 4: Unique Spectral Fingerprint from the Ortho-Fluoro-Nitroso Motif

The 1-fluoro-2-nitrosobenzene motif provides a distinct and diagnostic spectral signature that is critical for reaction monitoring and product characterization. While specific NMR data for this exact compound is limited, the ortho-relationship between fluorine and a nitro group has been studied; for instance, the proton and fluorine NMR parameters have been determined for a series of ortho-substituted fluorobenzenes, providing a basis for spectral prediction and identification [1]. Furthermore, X-ray photoelectron spectroscopy (XPS) studies on nitroso compounds reveal characteristic binding energies for the N 1s and O 1s core levels, which are influenced by substituents like fluorine [2]. The specific electronic environment created by the ortho-F/N=O pairing will give rise to a unique combination of 19F NMR chemical shifts and coupling patterns, as well as distinct N 1s and O 1s XPS peaks, enabling unambiguous identification and quantification in complex mixtures where other regioisomers or halogen analogs might interfere.

Analytical Chemistry Spectroscopy NMR XPS

Validated Research & Development Applications


Photoaffinity Labeling and Bioconjugation Reagent Synthesis

1-Fluoro-2-nitrosobenzene serves as a key intermediate for the synthesis of advanced fluorophenyl azide reagents, which are extensively used in photoaffinity labeling, crosslinking, and click chemistry applications [1]. The presence of the fluorine atom enhances the metabolic stability and 19F NMR detectability of the final probes. The ortho-fluoro-nitroso motif provides a unique synthetic handle for installing azide groups via SNAr reactions, a pathway that is less favored or kinetically slower with the corresponding chloro or bromo analogs due to the unique activation provided by fluorine [2].

Fluorinated Heterocycle Synthesis for Medicinal Chemistry

The compound is a valuable building block for constructing fluorinated heterocyclic scaffolds, such as benzimidazoles, which are privileged structures in medicinal chemistry [1]. The ortho-fluoro-nitroso pattern is particularly well-suited for cascade reactions where the nitroso group is reduced in situ to an amine, which then undergoes condensation or cyclization. The high SNAr reactivity of the ortho-fluoro group (see Evidence 2) allows for the sequential introduction of other nucleophiles, enabling the rapid generation of complex, densely functionalized drug-like molecules [2].

Mechanistic Probe in Physical Organic Chemistry

Due to the pronounced 'ortho effect' of fluorine and the unique electronic nature of the nitroso group, 1-fluoro-2-nitrosobenzene is an ideal model substrate for investigating fundamental reaction mechanisms [1]. It can be used to study the kinetics of nucleophilic aromatic substitution (SNAr) in various media, including water and microemulsions, to understand the interplay between inductive effects, leaving group ability, and solvation [2]. Furthermore, its spectral properties make it a powerful probe for studying solid-state reaction mechanisms, such as nitroso dimerization [3].

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